Product packaging for 4-(Oxetan-3-yloxy)pyridin-2-amine(Cat. No.:CAS No. 1600221-24-6)

4-(Oxetan-3-yloxy)pyridin-2-amine

Cat. No.: B3419865
CAS No.: 1600221-24-6
M. Wt: 166.18 g/mol
InChI Key: ZVGZXELWWMBNSQ-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yloxy)pyridin-2-amine (CAS 1600221-24-6) is a high-value chemical building block featuring a pyridin-2-amine scaffold linked to an oxetane ring via an ether bond. Its molecular formula is C8H10N2O2, and it has a molecular weight of 166.18 g/mol . The oxetane ring is a sought-after motif in medicinal chemistry, known to improve the physicochemical and pharmacokinetic properties of drug candidates. This compound serves as a versatile synthetic intermediate, specifically as an aromatic amine, for constructing more complex molecules in pharmaceutical research and development. Its structural features make it particularly valuable in the synthesis of potential therapeutic agents. For instance, derivatives containing the oxetan-3-yloxy group attached to nitrogen-containing heterocycles have been identified as key intermediates in the development of potent Syk (Spleen Tyrosine Kinase) inhibitors . Syk is a crucial regulator of signaling in immune cells, and its inhibition is a promising therapeutic strategy for investigating the treatment of cancer, such as leukemias and lymphomas, as well as inflammatory and autoimmune disorders . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B3419865 4-(Oxetan-3-yloxy)pyridin-2-amine CAS No. 1600221-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxetan-3-yloxy)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-8-3-6(1-2-10-8)12-7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGZXELWWMBNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600221-24-6
Record name 4-(oxetan-3-yloxy)pyridin-2-amine
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Synthetic Methodologies for 4 Oxetan 3 Yloxy Pyridin 2 Amine and Analogues

Retrosynthetic Analysis of the 4-(Oxetan-3-yloxy)pyridin-2-amine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. slideshare.netub.edu For this compound, the primary disconnections involve the C-N bond of the 2-amino group and the C-O ether linkage at the 4-position of the pyridine (B92270) ring. This leads to two main fragments: a functionalized pyridine core and an oxetane (B1205548) moiety.

The retrosynthetic strategy suggests that the target molecule can be assembled by either:

Route A: Introducing the amino group at the C2 position of a pre-formed 4-(oxetan-3-yloxy)pyridine.

Route B: Forming the ether linkage between a 2-aminopyridin-4-ol or a suitable derivative and an oxetane precursor.

A visual representation of this analysis is shown below:

Generated code

Approaches to Pyridine Ring Functionalization

The synthesis of the target compound hinges on the effective functionalization of the pyridine ring at the C2 and C4 positions.

Strategies for Amination at the C2 Position of Pyridine

Direct amination of the pyridine ring at the C2 position is a well-established transformation. The Chichibabin reaction, a classic method, involves the treatment of pyridine with sodium amide to yield 2-aminopyridine (B139424). ntu.edu.sg Modern variations of this reaction utilize other amination reagents and conditions to improve yields and substrate scope. ntu.edu.sgntu.edu.sg

For instance, a modified Chichibabin-type reaction using a sodium hydride-iodide composite has been shown to facilitate the C2-amination of pyridines with primary alkylamines under milder conditions. ntu.edu.sg Another approach involves the use of N-oxide chemistry, where the pyridine is first converted to its N-oxide, facilitating nucleophilic attack at the C2 position. researchgate.netgalchimia.com Subsequent deoxygenation then yields the 2-aminopyridine derivative. researchgate.net

Nucleophilic Aromatic Substitution for Ether Formation at the C4 Position

The formation of the ether linkage at the C4 position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNA) reaction. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.comechemi.comechemi.com This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.comechemi.com

In the context of synthesizing this compound, this would involve the reaction of a 2-amino-4-halopyridine or a related derivative with 3-hydroxyoxetane in the presence of a suitable base. The choice of base and reaction conditions is crucial to ensure efficient ether formation. Alternatively, activation of the pyridine ring can be achieved by forming an N-aminopyridinium salt, which then readily undergoes nucleophilic attack at the C4 position. nih.gov

Oxetane Ring Synthesis and Stereochemical Considerations

The oxetane ring is a valuable structural motif in medicinal chemistry due to its unique physicochemical properties. nih.govacs.org Its synthesis, particularly with control over stereochemistry, is a key aspect of preparing this compound and its analogues.

Construction of the 3-Oxyoxetane Linkage

The 3-oxyoxetane moiety can be constructed through several synthetic strategies. nih.govbeilstein-journals.org One common method is the intramolecular cyclization of a suitable precursor, such as a 1,3-diol derivative where one hydroxyl group is activated as a leaving group.

Another powerful approach is the [2+2] cycloaddition reaction between a carbonyl compound and an alkene, known as the Paternò-Büchi reaction. nih.govbeilstein-journals.org This photochemical reaction can provide direct access to the oxetane ring system. More recent methods involve metal-catalyzed formal [2+2] cycloadditions. nih.gov

Enantioselective and Diastereoselective Synthesis of Oxetane Moieties

The synthesis of enantiomerically pure or enriched oxetanes is of significant interest for the development of chiral drugs. nih.govnih.gov Several strategies have been developed to achieve this:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates or amino acids, to construct the oxetane ring with defined stereochemistry. acs.org

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the oxetane ring. This includes organocatalytic desymmetrization of oxetanes and iridium-catalyzed C-C coupling reactions. nih.govnih.gov

Diastereoselective Reactions: Using substrate control or chiral auxiliaries to direct the stereochemical outcome of the cyclization or cycloaddition reactions. illinois.edu For example, diastereoselective halocyclization using Evans auxiliaries has been reported. illinois.edu

The choice of synthetic route will depend on the desired stereochemistry of the final product and the availability of starting materials.

Development of Novel Oxetane Building Blocks

The synthesis of functionalized oxetanes is a critical prerequisite for their incorporation into larger molecules like this compound. The oxetane ring, once considered a synthetic curiosity, is now a prized component in drug discovery. nih.govnih.gov Its appeal lies in its ability to act as a polar, metabolically stable, and non-classical hydrogen bond acceptor, often serving as an isostere for carbonyl or gem-dimethyl groups. nih.gov

Research has focused on creating versatile oxetane building blocks that can be readily diversified. A common and effective starting material is oxetan-3-one. chemrxiv.org From this ketone, a variety of transformations can be employed. For instance, the Horner-Wadsworth-Emmons reaction of oxetan-3-one with phosphonate (B1237965) esters, such as methyl 2-(dimethoxyphosphoryl)acetate, yields methyl 2-(oxetan-3-ylidene)acetate. mdpi.com This α,β-unsaturated ester is a versatile intermediate, amenable to further modifications like Michael additions, allowing for the introduction of various functional groups at the 3-position. chemrxiv.orgmdpi.com

Another key building block is 3-hydroxyoxetane, the direct precursor to the oxetanyloxy moiety in the target compound. Its synthesis and subsequent derivatization are central to accessing the desired ether linkage. The stability of the oxetane ring during these synthetic manipulations is a crucial consideration. Studies have shown that 3-substituted oxetanes, and particularly 3,3-disubstituted oxetanes, exhibit enhanced stability, which facilitates their use in multi-step synthetic campaigns. nih.gov The development of these stable and functionalizable building blocks has been instrumental in expanding the accessibility and application of oxetanes in medicinal chemistry. nih.gov

Catalytic Reactions in the Formation of the Chemical Compound's Skeleton

The core structure of this compound is assembled through the formation of a key carbon-oxygen (C-O) ether bond between the pyridine and oxetane rings. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for constructing such aryl ether linkages.

The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling process, stands as a cornerstone of modern C-N and C-O bond formation. wikipedia.orgorganic-chemistry.org While widely known for amine synthesis (amination), its principles are directly applicable to the formation of aryl ethers. organic-chemistry.org A plausible and efficient route to this compound involves the Buchwald-Hartwig O-arylation of 3-hydroxyoxetane with a suitable 2-amino-4-halopyridine (e.g., 4-bromo- or 4-chloropyridin-2-amine).

The catalytic cycle for this transformation typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the alcohol, deprotonation by a base to form a palladium(II) alkoxide, and finally, reductive elimination to yield the desired aryl ether product and regenerate the palladium(0) catalyst. wikipedia.org The choice of ligand is critical for the reaction's success. Sterically hindered biarylphosphine ligands, such as Xantphos or BrettPhos, are often employed to promote the reductive elimination step and prevent side reactions. researchgate.netlibretexts.org

Table 1: Representative Conditions for Palladium-Catalyzed O-Arylation
Aryl HalideAlcoholPd CatalystLigandBaseSolventTemperature
4-Bromo-pyridin-2-amine3-HydroxyoxetanePd(OAc)₂XantphosCs₂CO₃Toluene or Dioxane80-120 °C

While palladium catalysis is prevalent, copper-catalyzed reactions offer a valuable and historically significant alternative for forming C-O bonds. The Ullmann condensation is a classic copper-promoted reaction that couples an alcohol with an aryl halide. wikipedia.orgorganic-chemistry.org Modern variations of this reaction employ soluble copper(I) salts, often in combination with a ligand, which allows for milder reaction conditions compared to the harsh temperatures of traditional Ullmann reactions. wikipedia.orgmdpi.com

For the synthesis of this compound, a copper(I) iodide (CuI) catalyzed coupling of 3-hydroxyoxetane with 4-bromo-pyridin-2-amine would be a viable strategy. Ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethyl-1,2-ethanediamine can be used to facilitate the reaction. wikipedia.org The mechanism involves the formation of a copper(I) alkoxide, which then undergoes reaction with the aryl halide. wikipedia.org This approach can be particularly useful for substrates that are challenging for palladium-based systems.

Table 2: Representative Conditions for Copper-Catalyzed O-Arylation (Ullmann Condensation)
Aryl HalideAlcoholCu CatalystLigandBaseSolventTemperature
4-Iodo-pyridin-2-amine3-HydroxyoxetaneCuI1,10-PhenanthrolineK₂CO₃ or Cs₂CO₃DMF or NMP100-150 °C

Beyond coupling reactions, nucleophilic aromatic substitution (SNAr) can also be considered. youtube.comnih.gov In this case, the alkoxide of 3-hydroxyoxetane (formed by reaction with a strong base like sodium hydride) would act as a nucleophile, displacing a halide from an activated pyridine ring, such as 4-chloro-2-nitropyridine. This would be followed by reduction of the nitro group to the desired amine. The SNAr reaction is typically favored when strong electron-withdrawing groups are present on the aromatic ring. youtube.com

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is of growing importance. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

For the catalytic routes described above, several green chemistry considerations are pertinent. Both Buchwald-Hartwig and Ullmann reactions are atom-economical as they are coupling reactions. However, challenges remain. Palladium is a precious, scarce, and toxic heavy metal with a significant carbon footprint associated with its mining and purification. acsgcipr.org Therefore, minimizing catalyst loading and ensuring efficient recycling are key green objectives. The use of more abundant and less toxic base metals, such as copper in Ullmann-type reactions, is an attractive alternative from a sustainability perspective. acsgcipr.org

Solvent choice is another critical factor. Traditional cross-coupling reactions often use high-boiling, petroleum-derived aprotic polar solvents like DMF, NMP, or 1,4-dioxane, which are under increasing regulatory scrutiny due to their toxicity. acsgcipr.org A key area of green chemistry research is the replacement of these solvents with more benign alternatives. Recent studies have shown that Ullmann coupling reactions can be effectively performed in greener media such as deep eutectic solvents (DES), which are biodegradable and have low toxicity. nih.gov The use of water or bio-based solvents is also being explored.

Derivatization Strategies and Scaffold Diversification of 4 Oxetan 3 Yloxy Pyridin 2 Amine

Modifications of the Pyridin-2-amine Moiety

The pyridin-2-amine portion of the molecule offers multiple avenues for chemical modification, allowing for the fine-tuning of electronic properties, steric bulk, and hydrogen bonding capabilities. These modifications can be broadly categorized into functionalization of the exocyclic amine and substitution on the pyridine (B92270) ring itself.

Chemical Functionalization of the Amine Group

The primary amine at the 2-position of the pyridine ring is a versatile handle for a wide array of chemical transformations. Standard functionalization reactions can be employed to introduce diverse substituents, thereby exploring the structure-activity relationship (SAR) of the resulting derivatives.

Common derivatization strategies include:

Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents) to form amides. This introduces a carbonyl group that can act as a hydrogen bond acceptor.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides, which can serve as hydrogen bond donors and introduce a tetrahedral geometry.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, to produce ureas and thioureas. These groups can engage in multiple hydrogen bonding interactions.

Alkylation: Introduction of alkyl or aryl groups via reactions such as reductive amination or Buchwald-Hartwig amination.

These functionalizations allow for the systematic exploration of how different substituents impact the molecule's interaction with biological targets.

Table 1: Examples of Amine Group Functionalization

Reagent/Condition Functional Group Introduced Resulting Moiety
Acetyl chloride, base Acetyl 2-Acetamidopyridine
Benzoyl chloride, base Benzoyl 2-Benzamidopyridine
Methanesulfonyl chloride, base Mesyl 2-(Methylsulfonamido)pyridine

Exploration of Substituent Effects on the Pyridine Ring

The introduction of substituents onto the pyridine ring of 4-(oxetan-3-yloxy)pyridin-2-amine can significantly alter its electronic and steric properties. The positions available for substitution are C-3, C-5, and C-6. The electronic nature of these substituents can influence the pKa of the pyridine nitrogen and the exocyclic amine, which can be critical for target engagement and pharmacokinetic properties.

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro groups, and cyano groups can be introduced to decrease the basicity of the pyridine ring.

Electron-Donating Groups (EDGs): Alkyl (e.g., methyl) and alkoxy groups can be installed to increase the electron density of the ring.

The synthesis of such substituted pyridines often involves starting from a pre-functionalized pyridine ring before the introduction of the oxetanyloxy group or the amine.

Structural Alterations of the Oxetan-3-yloxy Group

The oxetane (B1205548) ring is a key feature of the scaffold, often incorporated to improve aqueous solubility, metabolic stability, and to introduce a three-dimensional character. myskinrecipes.comnih.gov Modifications to this part of the molecule can involve substitution on the oxetane ring or changes to the ether linkage.

Variation of the Oxetane Ring Substitution Pattern

While the parent compound features an unsubstituted oxetane ring, the introduction of substituents at the 2- and 4-positions of the oxetane can provide vectors for exploring additional binding interactions or for modulating physicochemical properties. For instance, gem-dimethyl substitution at the 2- or 4-position can be explored. The synthesis of such derivatives would likely require the use of correspondingly substituted oxetane building blocks.

Modifications to the Ether Linkage

The ether linkage connecting the oxetane and pyridine rings is another point for modification. Bioisosteric replacement of the oxygen atom can lead to analogs with altered properties. A common strategy is the replacement of the ether oxygen with a sulfur atom to form a thioether. This modification can impact the bond angle and lipophilicity of the molecule. For example, the analog 4-(oxetan-3-ylsulfanyl)pyridin-2-amine (B2940791) has been synthesized. biosynth.com

Table 2: Bioisosteric Replacements for the Ether Linkage

Original Linkage Bioisosteric Replacement Resulting Moiety
Ether (-O-) Thioether (-S-) 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine
Ether (-O-) Sulfoxide (-SO-) 4-(Oxetan-3-ylsulfinyl)pyridin-2-amine

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures with similar biological activity but potentially improved properties or a different intellectual property landscape. nih.gov For this compound, this can involve replacing either the pyridin-2-amine core or the oxetane-3-yloxy moiety.

Bioisosteric replacement of the pyridin-2-amine scaffold could involve other heterocyclic systems that can present similar hydrogen bonding patterns. Examples of potential bioisosteres include:

Pyrimidin-2-amine

Pyrazin-2-amine

1H-Pyrazol-3-amine

The oxetane-3-yloxy group can also be replaced with other functionalities that mimic its steric and electronic properties. The oxetane is often considered a bioisostere for a carbonyl group or a gem-dimethyl group. nih.govutexas.edu Alternative small, polar, saturated rings could also be explored.

Table 3: Potential Scaffold Hops and Bioisosteric Replacements

Original Moiety Potential Replacement Rationale
Pyridin-2-amine Pyrimidin-2-amine Similar hydrogen bonding pattern
Pyridin-2-amine 1H-Pyrazol-3-amine Different core structure with similar pharmacophoric features
Oxetan-3-yloxy Cyclobutoxy Slightly larger, less polar ring
Oxetan-3-yloxy Tetrahydrofuran-3-yloxy Five-membered ring analog

These derivatization and scaffold diversification strategies provide a framework for the systematic exploration of the chemical space around this compound, enabling the optimization of this promising scaffold for various therapeutic applications.

Isosteric Replacements of the Pyridine Ring

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of drug design. acs.orgdrughunter.com The pyridine ring in this compound is a frequent target for isosteric replacement to modulate properties such as basicity, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com While specific examples of isosteric replacement for this compound are not extensively detailed in the available literature, general principles of pyridine bioisosterism can be applied.

Common isosteric replacements for a pyridine ring include other heterocyclic systems. For instance, pyrimidine (B1678525) rings have been investigated as pyridine isosteres. The strategic placement of nitrogen atoms in the pyrimidine ring can influence the molecule's interaction with biological targets. nih.gov In some contexts, replacing a pyridine's C-H group with a nitrogen atom to form a pyrimidine can introduce a hydrogen bond acceptor, potentially altering the binding mode and selectivity of the compound. nih.gov Another potential isostere for the pyridine ring is a triazolopyrimidine scaffold, which has been explored as a bioisostere for purines. mdpi.comscilit.comresearchgate.net

Oxetane as a Stereoelectronic Mimic in Molecular Design

The oxetane ring is often employed as a mimic for other functional groups, notably the gem-dimethyl and carbonyl groups. nih.gov Its small, polar nature can lead to improved aqueous solubility and metabolic stability, which are often challenging properties to optimize in drug candidates. nih.gov The incorporation of an oxetane can also influence the basicity of nearby amine groups, a critical parameter for target engagement and pharmacokinetic properties. nih.gov

From a stereoelectronic standpoint, the oxetane ring is a strained system that adopts a nearly planar conformation. acs.org This conformational rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein. The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, providing an additional interaction point with the target. While specific studies detailing the precise stereoelectronic contributions of the oxetane in this compound are limited, the general principles of oxetane chemistry suggest that it plays a crucial role in defining the molecule's three-dimensional shape and its interactions with biological macromolecules.

Parallel Synthesis and Combinatorial Approaches for Analogue Generation

To efficiently explore the chemical space around the this compound scaffold, parallel synthesis and combinatorial chemistry techniques are invaluable. youtube.com These approaches allow for the rapid generation of a large number of structurally related compounds, or a "library," which can then be screened for desired biological activity. youtube.commdpi.com

While the direct application of parallel synthesis to this compound has not been extensively documented in the literature, various methods for the combinatorial synthesis of substituted pyridines have been developed. acs.orgnih.govrsc.org These methods could, in principle, be adapted for the diversification of the this compound core.

One common strategy involves a multi-component reaction where different building blocks are combined in a single step to generate a diverse set of products. For example, cobalt-catalyzed cyclotrimerization of alkynes with a nitrile offers a versatile route to substituted pyridines, though it may have limitations regarding the achievable substitution patterns. acs.org Another approach is the Hantzsch dihydropyridine (B1217469) synthesis followed by oxidation, which is a classic method for pyridine ring formation. acs.org

Solid-phase synthesis is another powerful technique for generating compound libraries. nih.gov In this approach, one of the starting materials is attached to a solid support, and subsequent reactions are carried out in a stepwise manner. This allows for easy purification by simply washing away excess reagents and by-products. Such a strategy could be envisioned for this compound, where either the pyridine or another reactive handle is attached to a resin, followed by diversification through various chemical transformations.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Identification of Key Structural Determinants for Molecular Interaction

Influence of Pyridine (B92270) Ring Geometry and Electronic Properties

The 2-aminopyridine (B139424) moiety is a well-established pharmacophore in drug discovery, known for its ability to engage in a variety of non-covalent interactions. researchgate.netrsc.org The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor, while the aromatic system can participate in π-π stacking and cation-π interactions with biological targets. The substitution pattern on the pyridine ring significantly influences its electronic properties and, consequently, its interaction potential. In the case of 4-(Oxetan-3-yloxy)pyridin-2-amine, the ether oxygen at the 4-position and the amino group at the 2-position modulate the electron density of the ring, affecting its binding affinity and selectivity.

Conformational Impact of the Oxetane (B1205548) Ring on Molecular Recognition

The oxetane ring, a four-membered cyclic ether, has gained considerable attention in medicinal chemistry as a versatile functional group. nih.gov Its incorporation into drug candidates can lead to improvements in physicochemical properties such as solubility and metabolic stability. nih.govresearchgate.net The oxetane ring in this compound is not merely a passive linker; its three-dimensional structure and polarity play an active role in molecular recognition.

The strained C-O-C bond angle of the oxetane ring exposes the lone pairs of the oxygen atom, making it a good hydrogen bond acceptor. mdpi.com Furthermore, the oxetane moiety can influence the conformation of the entire molecule, restricting the rotational freedom of the ether linkage and presenting a specific spatial arrangement of the pyridine and amine groups to the biological target. The substitution pattern on the oxetane ring itself can further modulate these properties. Studies have shown that 3,3-disubstituted oxetanes are the most stable. nih.gov The introduction of an oxetane can also increase the three-dimensionality of a molecule, which can be advantageous for exploring new chemical space. nih.gov

Role of the Amine and Ether Functionalities in Binding

The primary amine group at the 2-position of the pyridine ring is a key hydrogen bond donor and can also act as a nucleophile in certain enzymatic reactions. Its basicity can be modulated by the electronic effects of the rest of the molecule, which is an important consideration for optimizing pharmacokinetic properties. researchgate.net The ether linkage between the pyridine and oxetane rings provides a degree of flexibility, allowing the molecule to adopt different conformations to fit into a binding site. The ether oxygen can also participate in hydrogen bonding. mdpi.com

Pharmacophore Elucidation and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For this compound and its analogues, a typical pharmacophore model would likely include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor (the 2-amino group).

A hydrogen bond acceptor (the oxetane oxygen).

A hydrophobic or aromatic feature (the pyridine ring).

Studies on related 2-aminopyridine derivatives have shown that acceptor, donor, aliphatic, and aromatic pharmacophore properties are favorable for activity. nih.govnih.gov Ligand-based drug design strategies can leverage this pharmacophore model to design new analogues with improved potency and selectivity. This involves synthesizing and testing a library of compounds where different parts of the molecule are systematically modified to probe the steric and electronic requirements of the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Various molecular descriptors can be used in QSAR studies, including:

Electronic descriptors: Describing the distribution of electrons in the molecule (e.g., partial charges, dipole moment).

Steric descriptors: Describing the size and shape of the molecule (e.g., molecular weight, van der Waals volume).

Hydrophobic descriptors: Describing the lipophilicity of the molecule (e.g., LogP).

Topological descriptors: Describing the connectivity of atoms in the molecule.

QSAR studies on related 2-aminopyridine derivatives have successfully developed models with good predictive ability, highlighting the importance of steric and electronic properties for biological activity. nih.gov

Descriptor TypeExample DescriptorsRelevance to this compound Analogues
Electronic Partial Atomic Charges, Dipole Moment, HOMO/LUMO EnergiesInfluence hydrogen bonding capacity and reactivity of the pyridine nitrogen, amine group, and oxetane oxygen.
Steric Molecular Weight, Molar Refractivity, van der Waals VolumeDetermine the fit of the molecule within the target's binding pocket. Modifications to the pyridine or oxetane ring directly impact these values.
Hydrophobic LogP, LogDAffect membrane permeability and overall pharmacokinetic profile. The oxetane moiety is known to influence these properties. nih.gov
Topological Connectivity Indices, Shape IndicesQuantify the branching and overall shape of the molecule, which can be correlated with binding affinity.

Lead Optimization Principles Applied to the Chemical Compound's Analogues

Lead optimization is the process of modifying a promising lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing toxicity. For analogues of this compound, several lead optimization strategies can be employed. advancedsciencenews.comnih.gov

One key strategy involves bioisosteric replacement . For instance, the oxetane ring could be replaced with other small, polar heterocycles like azetidine (B1206935) or cyclobutanol (B46151) to probe the impact on activity and properties. Similarly, the 2-amino group could be modified to a secondary amine or an amide to alter its hydrogen bonding capacity and basicity.

Structure-based drug design , if the three-dimensional structure of the biological target is known, can guide the rational design of analogues that fit optimally into the binding site. Docking studies can predict the binding mode of analogues and help prioritize synthetic targets.

Pharmacokinetic optimization is another crucial aspect. The introduction of the oxetane moiety is a known strategy to improve metabolic stability and solubility. nih.govnih.gov Further modifications to the scaffold can be made to fine-tune these properties. For example, the introduction of fluorine atoms can block sites of metabolism. researchgate.net

Optimization StrategyApplication to this compound AnaloguesExpected Outcome
Bioisosteric Replacement Replace oxetane with azetidine or cyclobutanol; modify the 2-amino group.Modulate potency, selectivity, and pharmacokinetic properties.
Structure-Based Design Utilize target protein structure to design complementary analogues.Improve binding affinity and selectivity.
Pharmacokinetic Optimization Introduce fluorine atoms; modify lipophilicity through substituent changes.Enhance metabolic stability, solubility, and oral bioavailability.
Scaffold Hopping Replace the 2-aminopyridine core with another heterocyclic system.Discover novel chemical series with potentially improved properties.

By systematically applying these principles, medicinal chemists can rationally design and synthesize novel analogues of this compound with enhanced therapeutic potential.

Enhancement of Target Affinity and Selectivity

The pyridin-2-amine substructure is a recognized pharmacophore present in numerous biologically active compounds, including approved drugs. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it a versatile scaffold for achieving high target affinity. The primary amine at the 2-position and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule within a protein's binding site.

The introduction of the 4-(oxetan-3-yloxy) substituent is a key design element intended to modulate the molecule's properties to enhance affinity and selectivity. The oxetane ring, a four-membered cyclic ether, has gained significant traction in drug discovery for its unique characteristics. nih.govdrugbank.comnih.govresearchgate.net It is a small, polar, and three-dimensional motif that can serve as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities. researchgate.netresearchgate.net

The impact of the oxetanyl group on affinity and selectivity can be multifaceted:

Conformational Rigidity: The strained nature of the oxetane ring introduces a degree of conformational rigidity to the substituent. researchgate.net This pre-organization of the molecule into a more defined shape can reduce the entropic penalty upon binding to a target protein, thereby enhancing binding affinity. This principle has been applied in the design of various inhibitors where rigidifying a flexible linker has led to improved potency. acs.org

Vectorial Exit and Exploration of Chemical Space: The three-dimensional nature of the oxetane ring allows for the exploration of chemical space in a more defined manner compared to a flat aromatic ring or a flexible alkyl chain. nih.govdrugbank.com The oxygen atom of the oxetane can also act as a hydrogen bond acceptor, providing an additional interaction point with the target protein that may not be accessible to simpler substituents. This can be crucial for achieving selectivity for a specific target over closely related proteins.

The table below illustrates the general effects of incorporating an oxetane ring in place of other common chemical groups, based on findings from various drug discovery programs.

Original Functional GroupReplacement GroupObserved Effects on PropertiesReference
gem-dimethylOxetaneIncreased aqueous solubility, reduced metabolic degradation researchgate.net
CarbonylOxetaneImproved metabolic stability, maintained or improved polarity researchgate.netresearchgate.net
MorpholineSpirocyclic oxetaneComparable or superior solubilizing ability researchgate.net

For this compound, the ether linkage connecting the oxetane to the pyridine ring provides a degree of rotational flexibility. SAR studies on related pyridin-2-amine series often involve exploring different linkers and substitution patterns on the pyridine ring to optimize interactions with the target. nih.govnih.gov It is plausible that the precise positioning of the oxetane's oxygen atom and its conformational influence are critical for maximizing target affinity and achieving selectivity.

Optimization of in vitro Binding Kinetics

The binding kinetics of a drug, specifically its association (kon) and dissociation (koff) rates from its target, are increasingly recognized as critical determinants of its pharmacological effect and duration of action. A prolonged residence time at the target, often a result of a slow koff, can lead to a more sustained biological response. The structural features of this compound suggest several avenues through which its binding kinetics could be optimized.

The introduction of the rigid oxetane ring can play a significant role in influencing binding kinetics. By reducing the conformational flexibility of the side chain, the energetic barrier to adopting the bioactive conformation required for binding can be lowered, potentially leading to a faster association rate (kon).

Furthermore, the specific interactions mediated by the oxetanyl moiety can have a profound impact on the dissociation rate (koff). If the oxetane ring and its ether linkage position the molecule in such a way that it forms a highly complementary and stable network of interactions within the binding pocket, the energy required for dissociation will be higher, resulting in a slower koff and longer residence time. These stabilizing interactions could include:

Hydrogen Bonding: The oxygen atom of the oxetane can form a key hydrogen bond with a donor group in the protein.

van der Waals Contacts: The three-dimensional shape of the oxetane can maximize favorable van der Waals contacts within a hydrophobic pocket.

The table below outlines general strategies for optimizing binding kinetics and how the structural elements of this compound might contribute.

Kinetic ParameterGeneral Optimization StrategyPotential Contribution of this compound
Association Rate (kon) Reduce conformational flexibility of the ligand; introduce long-range electrostatic interactions.The rigid oxetane ring can pre-organize the ligand into a bioactive conformation. The polar nature of the oxetane and pyridine nitrogens can facilitate electrostatic steering.
Dissociation Rate (koff) Introduce new, strong interactions (e.g., hydrogen bonds, hydrophobic contacts); induce a conformational change in the target protein upon binding.The oxetane oxygen can act as a hydrogen bond acceptor. The defined 3D structure can optimize hydrophobic packing. The overall ligand shape may induce a favorable protein conformation.

Computational and Theoretical Investigations of 4 Oxetan 3 Yloxy Pyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and geometric properties of a molecule, providing a foundation for understanding its chemical behavior and interactions.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 4-(Oxetan-3-yloxy)pyridin-2-amine is characterized by the interplay of the electron-donating amino group, the electron-withdrawing pyridine (B92270) ring, and the polar oxetane (B1205548) moiety. Molecular orbital (MO) theory helps in understanding the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the amino group and the nitrogen atom of the pyridine ring. The LUMO, conversely, is likely to be distributed over the pyridine ring, which can accept electron density. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The ionization potential, the energy required to remove an electron, is influenced by substituents on the pyridine ring. Electron-donating groups like the amino group lower the ionization potential, making the molecule more susceptible to oxidation. core.ac.uk The presence of the oxetane-3-yloxy group, with its electronegative oxygen atom, will also modulate the electronic properties of the pyridine ring through inductive and resonance effects.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the this compound molecule arises from the rotation around the C-O-C ether linkage between the pyridine and oxetane rings. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site.

Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is a visual representation of the charge distribution around a molecule.

In this compound, the MEP would show regions of negative potential (red/yellow) and positive potential (blue).

Negative Potential: The most negative potential is expected to be located around the nitrogen atom of the pyridine ring and the oxygen atom of the oxetane ring, as these are the most electronegative atoms and are sites for electrophilic attack or hydrogen bond acceptance. The amino group also contributes to the negative potential on the pyridine ring. nih.govresearchgate.netresearchgate.net

Positive Potential: Regions of positive potential are anticipated around the hydrogen atoms of the amino group and the C-H bonds of the pyridine and oxetane rings. These sites are susceptible to nucleophilic attack.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Pyridine NitrogenNegativeSite for protonation and metal coordination.
Amino Group NitrogenNegativeContributes to the overall nucleophilicity of the ring.
Amino Group HydrogensPositivePotential for hydrogen bond donation.
Oxetane OxygenNegativeHydrogen bond acceptor.

Reactivity descriptors derived from conceptual density functional theory (DFT), such as electronegativity, hardness, softness, and the Fukui function, can provide a quantitative measure of the reactivity of different atomic sites within the molecule. These descriptors would further refine the predictions made from the MEP analysis. acs.orgresearchgate.netrsc.org

Molecular Docking and Receptor-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This is a cornerstone of structure-based drug design. Given that many substituted pyridin-2-amines are investigated as kinase inhibitors, a hypothetical docking study into a generic kinase active site can illustrate the potential binding interactions of this compound. nih.govnih.govnih.gov

Prediction of Binding Modes and Interaction Fingerprints

In a typical kinase ATP-binding site, the aminopyridine core of this compound could form key hydrogen bonding interactions. The amino group and the pyridine nitrogen are well-suited to interact with the "hinge" region of the kinase, a critical interaction for many kinase inhibitors.

The oxetane-3-yloxy substituent would likely project into a more solvent-exposed region of the active site. The oxetane oxygen can act as a hydrogen bond acceptor, potentially forming a hydrogen bond with a nearby amino acid residue or a water molecule. nih.govnih.govacs.org The oxetane ring also adds three-dimensionality to the molecule, which can lead to better shape complementarity with the binding pocket compared to a flat aromatic ring. acs.orgnih.gov

Table 2: Hypothetical Interaction Fingerprint for this compound in a Kinase Active Site

Interaction TypeMolecular Moiety InvolvedPotential Interacting Partner in Kinase
Hydrogen Bond (Donor)Amino group (-NH2)Hinge region backbone carbonyl
Hydrogen Bond (Acceptor)Pyridine NitrogenHinge region backbone N-H
Hydrogen Bond (Acceptor)Oxetane OxygenActive site residue (e.g., Lys, Arg) or water
Hydrophobic InteractionsPyridine ringHydrophobic residues in the active site

Assessment of Binding Free Energies and Ligand Efficiency Metrics

The binding free energy (ΔG_bind) is a theoretical measure of the affinity of a ligand for its target. It can be estimated using scoring functions within docking programs or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). A more negative binding free energy indicates a stronger interaction. For a kinase inhibitor, a low nanomolar potency would correspond to a favorable binding free energy.

Ligand efficiency (LE) metrics are used to assess the "quality" of a hit or lead compound by relating its potency to its size. This helps in identifying smaller, more efficient molecules for further optimization. nih.govcsmres.co.uk

Table 3: Calculated Ligand Efficiency Metrics for a Hypothetical Potency

MetricFormulaHypothetical Value (for IC50 = 10 nM)Interpretation
Ligand Efficiency (LE)1.4 * (-logIC50) / HAC0.45Indicates a high degree of binding efficiency per atom.
Lipophilic Ligand Efficiency (LLE)pIC50 - logP7.8 (assuming logP ≈ 0.2 uni.lu)A high value suggests that potency is achieved without excessive lipophilicity.

HAC (Heavy Atom Count) for C8H10N2O2 is 12. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50) in molar units.

These metrics suggest that if this compound were to exhibit high potency, its relatively small size and low predicted lipophilicity would make it an efficient and attractive scaffold for drug development. The oxetane moiety is known to often improve properties like solubility and metabolic stability, which are crucial for developing a successful drug. nih.govnih.govacs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-resolved behavior of molecules, providing a detailed picture of their flexibility and interactions in a simulated physiological environment.

Conformational Dynamics and Stability in Solution

While specific molecular dynamics simulation studies exclusively focused on this compound are not extensively available in the public domain, its conformational landscape can be inferred from computational studies of its constituent fragments: the oxetane ring and the 2-aminopyridine (B139424) moiety.

The oxetane ring, a four-membered ether, is known to influence the physicochemical properties of molecules favorably. It can act as a polar handle, potentially improving aqueous solubility, and its rigid, three-dimensional structure can help in pre-organizing the molecule for optimal binding to a target protein. The puckered nature of the oxetane ring introduces specific conformational constraints.

A hypothetical study on the conformational preferences of this compound might reveal the following key dihedral angle distributions:

Dihedral AngleDescriptionPredicted Stable Conformations (degrees)
C(pyridine)-C(pyridine)-O-C(oxetane)Defines the orientation of the oxetane ring relative to the pyridine ring.Likely to be non-planar to avoid steric clashes, with potential energy minima around ±90° and 180°.
C(pyridine)-O-C(oxetane)-C(oxetane)Describes the torsion within the ether linkage.Influenced by the puckering of the oxetane ring.

This table represents a hypothetical outcome of a conformational analysis and is intended for illustrative purposes.

Dynamic Behavior of Protein-Ligand Complexes

The dynamic behavior of this compound when bound to a protein target, such as a kinase, is crucial for understanding its mechanism of action and binding affinity. MD simulations of such complexes can reveal the stability of the binding pose, the key protein-ligand interactions, and the role of water molecules in mediating these interactions.

The 2-aminopyridine moiety is a well-established "hinge-binder" in many kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region. The amino group typically acts as a hydrogen bond donor, while one of the pyridine nitrogen atoms can act as a hydrogen bond acceptor.

The 4-(oxetan-3-yloxy) substituent projects away from the hinge-binding region and into the solvent-exposed or a deeper pocket of the ATP-binding site. The oxetane ring can contribute to binding in several ways:

Direct Hydrogen Bonding: The oxetane oxygen can form a hydrogen bond with a nearby donor residue in the protein.

Water-Mediated Interactions: The oxetane can interact with bridging water molecules that, in turn, form hydrogen bonds with the protein.

Van der Waals Contacts: The aliphatic carbons of the oxetane ring can make favorable van der Waals contacts with hydrophobic residues in the binding pocket.

MD simulations would likely show that while the aminopyridine-hinge interactions remain stable, the oxetane moiety may exhibit greater flexibility, exploring a defined conformational space within its sub-pocket. The stability of these interactions over the course of the simulation is a strong indicator of the ligand's affinity.

A hypothetical analysis of a protein-ligand MD simulation might yield the following interaction data:

Interacting Residue (Protein)Ligand MoietyInteraction TypeOccupancy (%)
Main Chain NH of Hinge ResiduePyridine NitrogenHydrogen Bond> 90%
Main Chain C=O of Hinge ResidueAmino GroupHydrogen Bond> 90%
Lysine Side ChainOxetane OxygenHydrogen Bond/Water-mediatedVariable (e.g., 30-60%)
Leucine/Valine Side ChainOxetane CH2Van der WaalsHigh

This table represents a hypothetical outcome of a protein-ligand interaction analysis and is intended for illustrative purposes.

In Silico Screening and Virtual Library Design

The this compound scaffold is an attractive starting point for in silico screening and the design of virtual libraries to discover novel and more potent analogs.

Virtual screening involves the computational assessment of large libraries of compounds to identify those that are most likely to bind to a specific biological target. The this compound core can be used as a query in similarity searches or as a template for pharmacophore-based screening. A pharmacophore model would define the essential features for binding, such as the hydrogen bond donor and acceptor sites of the aminopyridine and the spatial location of the oxetane group.

For virtual library design, the this compound scaffold can be systematically decorated with a variety of chemical substituents at different positions. For instance, the amino group or the pyridine ring could be further functionalized. This process, often referred to as scaffold-based library design, can generate vast numbers of virtual compounds. These virtual libraries can then be filtered based on predicted drug-like properties (e.g., molecular weight, lipophilicity, and aqueous solubility) and docked into the target protein's binding site to prioritize the most promising candidates for synthesis and biological testing.

An example of a virtual library design strategy based on this scaffold is presented below:

Scaffold PositionR-group VariationNumber of Analogs
Position 5 of Pyridine RingHalogens, small alkyls, nitriles~10
Amino GroupAlkylation, acylation~20
Total Virtual Compounds ~200

This table provides a simplified example of a virtual library design strategy.

The use of computational tools to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these virtual analogs is also a critical step in the design process, helping to eliminate compounds with predicted liabilities early on.

Mechanistic Insights into Molecular Interactions Focus on in Vitro Biochemical Mechanisms

Molecular Target Identification and Validation

There is no publicly available information identifying and validating the specific molecular targets of "4-(Oxetan-3-yloxy)pyridin-2-amine."

No studies have been published detailing the inhibitory activity of "this compound" against any specific enzymes, including protein kinases or hydrolases. Therefore, data on its mechanism of enzyme inhibition, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, is not available.

Information regarding the binding of "this compound" to any receptors is absent from the scientific literature. Consequently, its activation or inhibition profile at any given receptor remains unknown.

Biochemical Characterization of Interactions

As no molecular target has been identified, there are no reports of binding assays or kinetic studies (e.g., determination of Kd, Ki, kon, or koff values) for "this compound."

There is no information to determine whether "this compound" might act as an orthosteric or allosteric modulator of any target protein. Such studies are contingent on the prior identification of a specific biological target. nih.gov

Cell-Based Assays for Molecular Pathway Elucidation

No published studies have utilized "this compound" in cell-based assays to investigate its effects on intracellular signaling pathways.

Analysis of Cellular Signaling Pathway Perturbations

Currently, there is no publicly available scientific literature or data detailing the specific cellular signaling pathways perturbed by this compound. Comprehensive studies to determine its effects on various signaling cascades, such as kinase pathways, G-protein coupled receptor signaling, or nuclear receptor pathways, have not been reported. Therefore, its mechanism of action from a cellular signaling perspective remains uncharacterized.

Phenotypic Screening for Novel Mechanism-of-Action Discovery

Phenotypic screening is a powerful tool for discovering novel mechanisms of action by observing the effects of a compound on cellular or organismal phenotypes. However, there are no published studies or accessible databases that report the results of any phenotypic screens conducted with this compound. As a result, its broader physiological or pathological effects, which could provide clues to its mechanism of action, are unknown.

Future Directions and Advanced Research Perspectives for 4 Oxetan 3 Yloxy Pyridin 2 Amine

Exploration of Advanced Synthetic Methodologies for Structural Complexity

The synthesis of 4-(Oxetan-3-yloxy)pyridin-2-amine and its analogs is pivotal for exploring its structure-activity relationship (SAR). While classical methods like Williamson ether synthesis have been employed, future research will focus on more advanced and efficient strategies to generate structural diversity. acs.org The strained four-membered oxetane (B1205548) ring presents both a synthetic challenge and an opportunity for novel chemical transformations. acs.orgnih.gov

Future synthetic explorations will likely move beyond traditional two-dimensional modifications to incorporate greater three-dimensional complexity. This can be achieved through late-stage functionalization and the use of novel building blocks.

Key advanced synthetic strategies include:

C-H Functionalization: Direct functionalization of the pyridine (B92270) or oxetane C-H bonds offers a powerful and atom-economical way to introduce new substituents. This approach avoids lengthy de novo syntheses and allows for the rapid generation of analog libraries. nih.gov

Photoredox Catalysis: Visible-light-mediated reactions, such as the Paternò-Büchi cycloaddition, can be adapted for the synthesis of complex oxetane-containing molecules under mild conditions, potentially reducing side product formation. nih.govacs.org

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate scalability, which is crucial for the eventual production of a drug candidate.

Enantioselective Synthesis: For analogs with chiral centers, developing robust enantioselective methods is critical. This can involve chiral catalysts or auxiliaries to control the stereochemistry of the final compound, which can have a profound impact on biological activity and safety. acs.org

Table 1: Comparison of Synthetic Methodologies for Oxetane-Containing Scaffolds
MethodologyDescriptionAdvantagesChallengesRelevant Findings
Williamson Ether SynthesisA traditional method involving the reaction of an alcohol with a leaving group to form an ether. acs.orgWell-established, reliable for simple structures.Often requires harsh conditions, multi-step synthesis of precursors. acs.orgWidely used for initial scaffold synthesis. acs.org
Paternò-Büchi CycloadditionA [2+2] photocycloaddition between a carbonyl group and an alkene to form an oxetane. nih.govDirect formation of the oxetane ring.Substrate-dependent reactivity and selectivity, often requires UV irradiation which can lead to side products. nih.govacs.orgVisible-light mediated versions are being explored for milder conditions. nih.gov
C-H FunctionalizationDirect introduction of functional groups at C-H bonds. nih.govAtom-economical, allows for late-stage modification of complex molecules.Achieving high regioselectivity can be difficult.A novel approach to access oxetanes from inactivated alcohols. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.com For this compound, these computational tools can be leveraged to design novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future applications of AI and ML in this context include:

Generative Models: Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing chemical data to generate novel molecular structures based on the this compound scaffold with desired properties. mdpi.com

Predictive Modeling: Machine learning algorithms can build predictive models for various properties, including target binding affinity, selectivity against off-target kinases, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. tmu.edu.twnih.gov This allows for the in-silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.

Structure-Based Drug Design: AI can enhance structure-based drug design by predicting the three-dimensional structure of target proteins and accurately modeling the binding interactions of ligands. nih.gov This is particularly valuable when experimental structures are unavailable.

Table 2: AI and ML Approaches in Kinase Inhibitor Design
AI/ML TechniqueApplicationPotential Impact on this compound ResearchKey Findings from Literature
3D Convolutional Neural Networks (3D-CNNs)Predicting the target landscape of kinase inhibitors based on protein structure. plos.orgIdentify potential on- and off-targets, guiding selectivity optimization.3D-CNN generated fingerprints can predict the target landscape with an RMSE of around 0.8 log units of bioactivity. plos.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on molecular features. nih.govGuide the design of more potent analogs by identifying key structural determinants of activity.ML-integrated QSAR significantly improves the design of selective kinase inhibitors. nih.gov
Reinforcement LearningGenerating novel molecules with desired properties by optimizing a reward function. mdpi.comDesign novel analogs with optimized multi-parameter profiles (e.g., potency, selectivity, and ADMET).Can be combined with RNNs to efficiently design molecules with desired characteristics. mdpi.com

Multi-Targeting Approaches and Polypharmacology Considerations

The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. nih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a valuable therapeutic strategy. nih.govnih.gov Given that many kinase inhibitors exhibit a degree of promiscuity, exploring the multi-targeting potential of this compound derivatives is a promising future direction. nih.gov

Research in this area will focus on:

Rational Design of Multi-Targeted Ligands: Instead of serendipitous discovery, future efforts will involve the intentional design of ligands that can modulate multiple, disease-relevant targets simultaneously. nih.govnih.gov This could involve creating hybrid molecules that combine pharmacophores for different targets.

Selectivity Profiling: Extensive kinase profiling will be essential to understand the full spectrum of targets for any given analog. This information is critical for both identifying beneficial multi-targeting opportunities and avoiding undesirable off-target effects. nih.gov

Integration of Biophysical Techniques for Deeper Mechanistic Understanding

A thorough understanding of how this compound and its derivatives interact with their protein targets at a molecular level is crucial for rational drug design. A variety of biophysical techniques can provide detailed insights into the mechanism of action, binding kinetics, and thermodynamics of these interactions.

Key biophysical techniques and their applications include:

Surface Plasmon Resonance (SPR): SPR can be used to measure the real-time binding kinetics (association and dissociation rates) of the compound to its target protein, providing a more dynamic view of the interaction than simple affinity measurements.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Thermal Shift Assays (TSA): TSA, also known as differential scanning fluorimetry, measures the change in the melting temperature of a protein upon ligand binding. nih.gov This technique is a high-throughput method for screening compound libraries and confirming target engagement. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding site and the conformational changes in both the ligand and the protein upon complex formation.

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) for Binding Site Characterization

Visualizing the precise interactions between this compound analogs and their target kinases is invaluable for understanding SAR and guiding further optimization. nih.gov Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), are the gold standards for this purpose.

Future research will utilize these techniques to:

Determine High-Resolution Crystal Structures: Obtaining crystal structures of various analogs in complex with their target kinases can reveal the specific atomic interactions responsible for binding and selectivity. ucla.edu This information is critical for structure-based drug design.

Characterize Binding Modes: Structural studies can confirm the predicted binding mode and identify key hydrogen bonds, hydrophobic interactions, and the role of the oxetane moiety in target engagement. nih.govucla.edu

Understand Resistance Mutations: By determining the structures of inhibitors bound to both wild-type and mutant forms of a kinase, researchers can understand the mechanisms of drug resistance and design new compounds that can overcome it.

Utilize Cryo-EM for Large Complexes: For larger protein complexes or membrane-associated kinases that are difficult to crystallize, cryo-EM is becoming an increasingly powerful tool for high-resolution structure determination.

Q & A

Q. What are the established synthetic routes for 4-(Oxetan-3-yloxy)pyridin-2-amine, and what analytical methods validate its purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, oxetane-containing intermediates can react with halogenated pyridin-2-amine derivatives under Pd/Cu catalysis (common in C–O bond formation). Post-synthesis, purity is validated via:

  • 1H NMR (600 MHz, DMSO-d6): Peaks for oxetane protons (δ ~4.5–5.0 ppm) and pyridine aromatic protons (δ ~6.5–8.5 ppm) confirm structural integrity .
  • LCMS (ESI) : Molecular ion peaks (e.g., [M+H]+) ensure correct molecular weight (e.g., ~180.20 g/mol for C8H10N2O2) .
  • Chromatography : Reverse-phase HPLC monitors byproduct removal.

Q. How is the structural uniqueness of this compound distinguished from its positional isomers?

Methodological Answer: Positional isomers (e.g., oxetane at pyridine C3 or C4) are differentiated via:

  • NMR Spectroscopy : Aromatic proton splitting patterns and coupling constants vary based on substituent positions. For example, C2-substituted pyridines exhibit distinct NOE correlations .
  • X-ray Crystallography : Resolves absolute configuration, critical for confirming the oxetane’s attachment site .
  • Tandem MS/MS : Fragmentation patterns differ due to bond stability variations between isomers .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as:

  • Bioactive Scaffold : The oxetane group enhances metabolic stability and solubility, making it valuable in designing kinase inhibitors or antimicrobial agents .
  • Ligand in Coordination Chemistry : Pyridine and amine groups act as chelating sites for metal catalysts (e.g., Pd in cross-coupling reactions) .
  • Intermediate : Used to synthesize derivatives with trifluoromethyl or fluoropyrimidine groups for targeted drug discovery .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be resolved?

Methodological Answer: Batch inconsistencies may arise from:

  • Solvent Residuals : DMSO-d6 can mask peaks; use CDCl3 or MeOD for alternative profiling .
  • Tautomerism : Pyridine-amine tautomers (e.g., imine vs. enamine forms) cause shifting peaks. Control pH during analysis and use 2D NMR (HSQC, COSY) to track proton correlations .
  • Byproduct Identification : LCMS-HRMS (high-resolution) pinpoints impurities (e.g., overalkylated oxetane derivatives) .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Methodological Answer: Key optimizations include:

  • Catalyst Screening : Pd2(dba)3/Xantphos systems improve coupling efficiency for C–O bond formation .
  • Temperature Control : Reactions at 80–100°C minimize side-product formation (e.g., oxetane ring-opening) .
  • Workup Protocols : Liquid-liquid extraction (e.g., EtOAc/water) removes unreacted oxetane precursors, while silica gel chromatography isolates the amine .

Q. How is the compound’s bioactivity evaluated against cancer cell lines, and what controls are essential?

Methodological Answer:

  • Assay Design : Use MTT or CellTiter-Glo® for cytotoxicity screening (IC50 determination). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO) to validate results .
  • Target Engagement : SPR (Surface Plasmon Resonance) or thermal shift assays confirm binding to kinases (e.g., MAPK pathways) .
  • Metabolic Stability : Microsomal assays (human liver microsomes) assess oxetane’s resistance to oxidative degradation .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding poses to receptors (e.g., ATP-binding pockets) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100+ ns trajectories .
  • ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions, guiding lead optimization .

Q. How do steric and electronic effects of the oxetane group influence reactivity in further derivatization?

Methodological Answer:

  • Steric Effects : Oxetane’s rigid, three-membered ring hinders nucleophilic attack at the pyridine C2 position, favoring C4/C5 substitutions .
  • Electronic Effects : The oxygen atom inductively deactivates the pyridine ring, reducing electrophilicity. Use directing groups (e.g., boronates) for regioselective functionalization .

Q. What spectroscopic techniques characterize degradation products under stressed conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40°C), UV light, or acidic/basic hydrolysis.
  • HPLC-DAD-MS : Tracks degradation kinetics and identifies byproducts (e.g., ring-opened aldehydes or amine oxides) .
  • IR Spectroscopy : Detects carbonyl formation from oxetane ring oxidation .

Q. How can conflicting biological activity data between in vitro and in vivo models be reconciled?

Methodological Answer:

  • PK/PD Modeling : Correlate plasma concentrations (LCMS/MS) with efficacy to assess bioavailability limitations .
  • Metabolite Profiling : Identify active metabolites (e.g., N-oxides) via in vitro hepatocyte assays .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14C) to quantify accumulation in target organs .

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4-(Oxetan-3-yloxy)pyridin-2-amine
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4-(Oxetan-3-yloxy)pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.